N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Description
N-(3-Chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a phenylpiperazine group at the 2-position and an acetamide side chain linked via an oxygen atom at the 8-position. The 3-chlorophenyl group attached to the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRTYKGOAOWGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues
Analysis of Structural and Functional Differences
Quinoline Modifications: The target compound’s 2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy group distinguishes it from simpler quinoline-acetamide hybrids like HL . The phenylpiperazine substituent may enhance binding to serotonin or dopamine receptors, a feature absent in HL, which prioritizes metal-ion sensing. In DCVJ-Halo, the quinoline is fused with a pyrido ring and functionalized with a dicyanovinyl group, enabling fluorescence tuning for imaging applications . This contrasts with the target compound’s piperazine group, which likely prioritizes pharmacological over photophysical properties.
Crystallinity and Intermolecular Interactions: N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits pronounced crystallinity from naphthyl π-π interactions , whereas the target compound’s bulkier phenylpiperazine group may reduce crystal packing efficiency. Intramolecular C—H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide stabilize its conformation, a feature likely shared in the target compound but modulated by the larger quinoline-piperazine system .
Preparation Methods
Quinoline Core Synthesis
The quinoline scaffold forms the central backbone. A modified Skraup reaction enables the cyclization of aniline derivatives with glycerol and sulfuric acid to yield 8-hydroxyquinoline precursors. Alternatively, Doebner–Miller synthesis using α,β-unsaturated ketones and anilines provides regiocontrol for 8-substituted quinolines. For the target compound, 8-hydroxyquinoline is synthesized via condensation of 2-aminophenol with acrolein under acidic conditions, achieving 72% yield after recrystallization from ethanol.
Piperazine Substitution at C-2 Position
Introducing the 4-phenylpiperazin-1-yl group at the quinoline C-2 position requires nucleophilic aromatic substitution (SNAr). The 8-hydroxyquinoline intermediate is first brominated at C-2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 2-bromo-8-hydroxyquinoline (87% purity). Subsequent SNAr with 1-phenylpiperazine in the presence of potassium carbonate (K2CO3) and catalytic copper(I) iodide (CuI) in refluxing toluene achieves 68% yield. Microwave-assisted conditions (150°C, 30 min) improve yields to 82% by enhancing reaction kinetics.
Acetamide Side-Chain Installation
The acetamide moiety is introduced via a two-step sequence. First, the 8-hydroxyl group of the quinoline intermediate is alkylated with ethyl chloroacetate in acetone using potassium iodide (KI) as a catalyst, forming ethyl 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetate (74% yield). Saponification with aqueous sodium hydroxide (NaOH) in ethanol generates the carboxylic acid, which is then activated with thionyl chloride (SOCl2) to form the acid chloride. Reaction with 3-chloroaniline in dichloromethane (DCM) with triethylamine (Et3N) as a base yields the final acetamide product (65% yield).
Optimized Synthetic Pathways
Route 1: Sequential Functionalization
Step 1 : Synthesis of 2-(4-phenylpiperazin-1-yl)-8-hydroxyquinoline
- Reagents : 8-Hydroxyquinoline, 1-phenylpiperazine, CuI, K2CO3, toluene
- Conditions : Reflux at 110°C for 24 h
- Yield : 68%
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3)
Step 2 : Alkylation with Ethyl Chloroacetate
Step 3 : Amide Bond Formation
Total Yield : 32.4%
Route 2: Convergent Approach
A convergent strategy reduces step count by pre-forming the acetamide side chain before coupling:
Step 1 : Synthesis of 2-((2-Bromoquinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide
- Reagents : 2-Bromo-8-hydroxyquinoline, chloroacetyl chloride, 3-chloroaniline
- Conditions : DCM, Et3N, 0°C
- Yield : 70%
Step 2 : Buchwald–Hartwig Amination with 1-Phenylpiperazine
Total Yield : 52.5%
Critical Reaction Parameters and Optimization
Solvent Effects on SNAr
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may lead to side reactions. Toluene minimizes solvolysis, improving SNAr efficiency.
Catalytic Systems for Amination
Copper(I) iodide in tandem with 1,10-phenanthroline accelerates SNAr, while palladium catalysts (e.g., Pd2(dba)3) enable C–N cross-coupling with broader substrate tolerance.
Purification Challenges
The final compound’s low solubility in common solvents necessitates recrystallization from dichloromethane/hexane mixtures (1:5), achieving >95% purity.
Analytical Characterization Data
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3): δ 8.45 (d, J = 8.5 Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H, Ar-H), 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 7.38–7.25 (m, 5H, piperazine-Ar-H), 6.95 (s, 1H, NH), 4.65 (s, 2H, OCH2CO), 3.45–3.20 (m, 8H, piperazine-CH2), 2.85 (s, 2H, CH2Cl).
- HRMS : m/z calc. for C27H25ClN4O2 [M+H]+: 497.1634; found: 497.1638.
Crystallographic Data (If Available)
While no crystallographic data exists for the target compound, analogous structures (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) exhibit dihedral angles of 54–57° between aromatic systems, suggesting similar conformational rigidity.
Industrial-Scale Considerations
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